molecular formula C20H20F2N6O B2620138 2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040650-91-6

2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2620138
CAS RN: 1040650-91-6
M. Wt: 398.418
InChI Key: LTRMGMZMKNXWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20F2N6O and its molecular weight is 398.418. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives, including compounds structurally related to the one , have demonstrated significant in vitro antibacterial and antifungal activities. The studies revealed that such compounds exhibit moderate to significant efficacy against various microbial strains, highlighting their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).

Cytotoxic Activities

Research into similar piperazine derivatives has shown promising cytotoxic effects against specific cancer cell lines. This suggests a potential for these compounds in the development of anticancer therapies. The evaluation of their cytotoxicity provides insights into their mechanism of action and efficacy (Govindhan et al., 2017).

Synthesis and Characterization of Derivatives

Efficient synthetic methods have been developed for piperazine/morpholine derivatives, offering insights into chemical reactions and structural analysis. These methodologies contribute to the broader understanding of synthesizing similar compounds for various research applications (Bhat et al., 2018).

Antipsychotic Potential

Compounds with structural similarities have been evaluated for their potential as antipsychotic agents. Their affinity for dopamine and serotonin receptors has been studied, indicating their possible utility in treating psychiatric disorders (Raviña et al., 2000).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of similar compounds with protein targets. This research aids in the design of molecules with improved pharmacokinetics and biological activity, paving the way for novel drug discovery (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c21-16-3-1-15(2-4-16)13-20(29)27-11-9-26(10-12-27)14-19-23-24-25-28(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMGMZMKNXWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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